Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used as building blocks for drug development due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with ethylaminooxy compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethylaminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a cholinesterase inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as cholinesterase enzymes. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmitter levels in the nervous system. This mechanism is similar to that of other cholinesterase inhibitors used in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(ethylamino)piperidine-1-carboxylate
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
- Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Uniqueness
Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate is unique due to its ethylaminooxy functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
benzyl 4-(ethylaminooxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-2-17-21-13-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,15,17H,2,8-13H2,1H3 |
InChI Key |
UAVMHTHHEQOTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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